molecular formula C5H7NO2 B043914 Methyl 3-cyanopropanoate CAS No. 4107-62-4

Methyl 3-cyanopropanoate

Cat. No.: B043914
CAS No.: 4107-62-4
M. Wt: 113.11 g/mol
InChI Key: BPSKURPOKFSLHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyanopropanoate can be synthesized through the esterification of 3-cyanopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove the ester as it forms .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride or other hydride donors.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Methyl 3-cyanopropanoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyanopropanoate involves its reactivity with nucleophiles and electrophiles. The cyano group is particularly reactive, allowing for various chemical transformations. In biological systems, it can interact with enzymes and other proteins, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. Its cyano group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

methyl 3-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSKURPOKFSLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194032
Record name Propanoic acid, 3-cyano-, methyl ester
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4107-62-4
Record name Propanoic acid, 3-cyano-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-cyanopropanoate
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Record name Propanoic acid, 3-cyano-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Cyanopropionate
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Record name Methyl 3-cyanopropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3-cyanopropanoate in Lithium-ion battery electrolytes and how does it contribute to battery performance?

A1: this compound (MCP) is investigated as a safe single-solvent electrolyte for lithium-ion batteries (LIBs) when combined with lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) []. The research focuses on its potential to mitigate aluminum dissolution at the cathode, a common problem in LIBs that leads to performance degradation. While the exact interaction mechanism is not detailed in this abstract, the study suggests that MCP-containing electrolytes can enable stable cycling in full-cell LIBs using LiNi1/3Mn1/3Co1/3O2 (NMC111) cathodes and graphite anodes []. This implies that MCP contributes to improved safety and longevity of LIBs.

Q2: Are there any studies on the material compatibility of this compound with common Lithium-ion battery components?

A2: The research abstract specifically mentions that the LiTFSI/MCP electrolyte demonstrates compatibility with state-of-the-art LIB active materials []. This includes the NMC111 cathode material, a promising candidate for high-energy-density LIBs, and graphite anodes, which are widely used in commercial LIBs. Further research may explore compatibility with other emerging cathode and anode materials.

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